molecular formula C6H4F2N2O2 B1398858 5-(Difluoromethyl)pyrazine-2-carboxylic acid CAS No. 1174321-06-2

5-(Difluoromethyl)pyrazine-2-carboxylic acid

Cat. No.: B1398858
CAS No.: 1174321-06-2
M. Wt: 174.1 g/mol
InChI Key: UYWJPTNAOQSWOS-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)pyrazine-2-carboxylic acid is an organic compound with the molecular formula C6H4F2N2O2 and a molecular weight of 174.11 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a pyrazine ring, which is further substituted with a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-(Difluoromethyl)pyrazine-2-carboxylic acid involves several steps and intermediates. One method includes the reaction of pyrazine-2-carboxylic acid with difluoromethylating agents under specific conditions . The reaction typically requires the use of catalysts and controlled temperatures to ensure the proper formation of the difluoromethyl group. Industrial production methods may involve large-scale reactions in specialized reactors to achieve high yields and purity.

Chemical Reactions Analysis

5-(Difluoromethyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Difluoromethyl)pyrazine-2-carboxylic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can modulate biological processes, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

5-(Difluoromethyl)pyrazine-2-carboxylic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-(difluoromethyl)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2/c7-5(8)3-1-10-4(2-9-3)6(11)12/h1-2,5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWJPTNAOQSWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174321-06-2
Record name 5-difluoromethympyrazine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Trifluoroacetic acid (1 mL) was added to a solution of t-butyl 5-difluoromethylpyrazine-2-carboxylate (175 mg) in dichloromethane (1 mL), and the mixture was stirred at room temperature for five hours. Ether and 5 N sodium hydroxide were added to the reaction solution. The aqueous layer was separated and made acidic with 5 N hydrochloric acid. Ethyl acetate was added to the aqueous layer, and the organic layer was separated. The organic layer was dried over anhydrous magnesium sulfate, and the insoluble matter was separated by filtration. The filtrate was concentrated to obtain the title compound (100 mg).
Quantity
1 mL
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reactant
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175 mg
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1 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a mixture of potassium salt of 5-[carboxy(difluoro)methyl]pyrazine-2-carboxylic acid (IV, 1.00 g, 3.32 mmol) which was obtained from example (1-3)-B, isopropyl acetate (4 mL), and water (2 mL) were added concentrated sulfuric acid (0.60 mL, 10.8 mmol), and the organic layer was separated. The aqueous layer was re-extracted with isopropyl acetate (4 mL) followed by combining the obtained two organic layers. After stirring the mixture at 75° C. for 16.5 h, the mixture was stirred at 80° C. for 6 h and cooled to room temperature. After polish filtration of the mixture through a filter and rising the filter with isopropyl acetate (1 mL), water (4 mL) and aqueous sodium hydroxide solution (48%, 973 mg, 8.33 mmol) were added to the filtrate, and then the aqueous layer was separated. To the aqueous layer was added concentrated hydrochloric acid (0.83 mL, 10.0 mmol), and the resulting mixture was stirred while in ice-cooling for 17 h. The precipitated solids were collected by filtration, washed with water (0.5 mL), and dried at 50° C. under reduced pressure to afford the title compound (V, 371 mg, 64% yield) as pale brown solids.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-[carboxy(difluoro)methyl]pyrazine-2-carboxylic acid
Quantity
1 g
Type
reactant
Reaction Step One
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4 mL
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reactant
Reaction Step Two
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0.6 mL
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reactant
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1 mL
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973 mg
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reactant
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Quantity
4 mL
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solvent
Reaction Step Four
Quantity
0.83 mL
Type
reactant
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Six
Yield
64%

Synthesis routes and methods III

Procedure details

To a mixture of benzyl amine salt of 5-[carboxy(difluoro)methyl]pyrazine-2-carboxylic acid (IV, 110 g, 0.245 mol) and water (460 mL) were added toluene (550 mL) and an aqueous sodium hydroxide solution (5 M, 127 mL), and the aqueous layer was separated. After addition of phosphoric acid (85%, 121 mL, 1.78 mol) to the obtained aqueous layer and stirring the mixture at 110° C. for 24 h, and the reaction was cooled to room temperature. An aqueous sodium hydroxide solution (48%, 140 mL) was added, and the resulting mixture was stirred at 110° C. for 22 h and then cooled to room temperature. After addition of isopropyl acetate (412 mL) and concentrated hydrochloric acid (210 mL), the mixture was passed through a filter and the filter was rinsed with isopropyl acetate (137 mL). After phase separation of the obtained mixture, the aqueous layer was re-extracted with isopropyl acetate (550 mL). The obtained two organic layers were combined and washed six times with water (165 mL each), and the six washings were combined and re-extracted with isopropyl acetate (550 mL). After combining the obtained two organic layers, concentration at 50° C. under reduced pressure, and cooling the residue (about 93 mL) to 20° C. followed by addition of n-heptane (155 mL) over 1 h, the mixture was cooled to −10° C. The precipitated solids were collected by filtration, washed with n-heptane (53 mL), and dried at 50° C. under reduced pressure to afford the title compound (V, 29.1 g, 66% yield) as yellow solids.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-[carboxy(difluoro)methyl]pyrazine-2-carboxylic acid
Quantity
110 g
Type
reactant
Reaction Step One
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Quantity
460 mL
Type
solvent
Reaction Step One
Quantity
121 mL
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
reactant
Reaction Step Three
Quantity
412 mL
Type
reactant
Reaction Step Four
Quantity
210 mL
Type
reactant
Reaction Step Four
Quantity
550 mL
Type
solvent
Reaction Step Five
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Difluoromethyl)pyrazine-2-carboxylic acid
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
5-(Difluoromethyl)pyrazine-2-carboxylic acid
Reactant of Route 5
5-(Difluoromethyl)pyrazine-2-carboxylic acid
Reactant of Route 6
5-(Difluoromethyl)pyrazine-2-carboxylic acid

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